N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Construction of the benzodioxin ring through intramolecular cyclization.
- Final coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with or enhancement of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as:
- Isoxazolo[5,4-b]pyridine derivatives.
- Benzodioxin-containing compounds.
- Fluorophenyl-substituted molecules.
Uniqueness
The uniqueness of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.
For precise and detailed information, it is recommended to consult specialized scientific literature and databases.
Properties
Molecular Formula |
C22H16FN3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16FN3O4/c1-12-10-16(21(27)25-15-6-7-17-18(11-15)29-9-8-28-17)19-20(26-30-22(19)24-12)13-2-4-14(23)5-3-13/h2-7,10-11H,8-9H2,1H3,(H,25,27) |
InChI Key |
TXOFLVDPPNHHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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